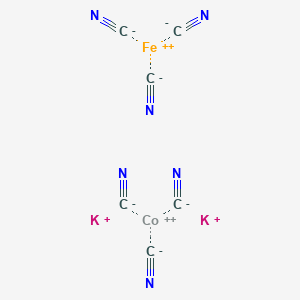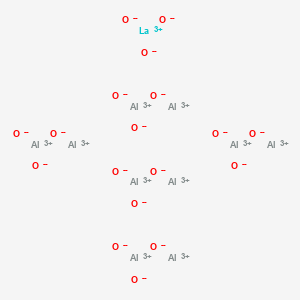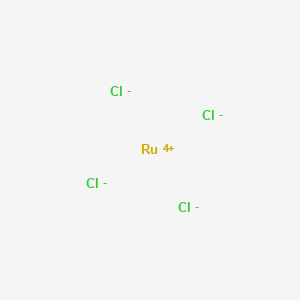
Di-potassium hexacyanocobalt(II)-ferrate(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-potassium hexacyanocobalt(II)-ferrate(II) is a coordination compound that features a complex anion composed of cobalt and iron atoms surrounded by cyanide ligands. This compound is of interest due to its unique structural and electronic properties, which make it relevant in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Di-potassium hexacyanocobalt(II)-ferrate(II) can be synthesized through a reaction involving potassium cyanide, cobalt(II) chloride, and iron(II) sulfate. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods: While industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as concentration, temperature, and pH, to achieve higher yields and purity.
Types of Reactions:
Oxidation and Reduction: Di-potassium hexacyanocobalt(II)-ferrate(II) can undergo redox reactions where the oxidation states of cobalt and iron change.
Substitution Reactions: The cyanide ligands in the complex can be substituted by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Sodium borohydride or hydrazine can be used for reduction reactions.
Substitution Conditions: Ligand exchange reactions often require the presence of competing ligands and controlled pH.
Major Products:
Oxidation Products: Higher oxidation state complexes of cobalt and iron.
Reduction Products: Lower oxidation state complexes.
Substitution Products: Complexes with different ligands replacing cyanide.
Wissenschaftliche Forschungsanwendungen
Di-potassium hexacyanocobalt(II)-ferrate(II) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coordination compounds and studying metal-ligand interactions.
Materials Science: Investigated for its magnetic and electronic properties, which are relevant for developing new materials.
Biology and Medicine:
Industry: Potential use in catalysis and as a component in electrochemical devices.
Wirkmechanismus
The mechanism of action of di-potassium hexacyanocobalt(II)-ferrate(II) involves its ability to undergo redox reactions and ligand exchange. The cyanide ligands can coordinate with various metal centers, influencing the electronic structure and reactivity of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or electronic materials.
Vergleich Mit ähnlichen Verbindungen
Potassium hexacyanoferrate(II): Similar structure but contains only iron.
Potassium hexacyanocobaltate(III): Contains cobalt in a higher oxidation state.
Sodium nitroprusside: Another cyanide-containing coordination compound with different metal centers.
Uniqueness: Di-potassium hexacyanocobalt(II)-ferrate(II) is unique due to the presence of both cobalt and iron in its structure, which imparts distinct electronic and magnetic properties
Eigenschaften
IUPAC Name |
dipotassium;cobalt(2+);iron(2+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Co.Fe.2K/c6*1-2;;;;/q6*-1;2*+2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAPYWOXIXVOMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Fe+2].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CoFeK2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Alfa Aesar MSDS] |
Source


|
| Record name | Potassium hexacyanocobalt(II) ferrate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16817 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12549-23-4 |
Source


|
| Record name | Dipotassium hexacyanocobalt(II)-ferrate(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)


![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
